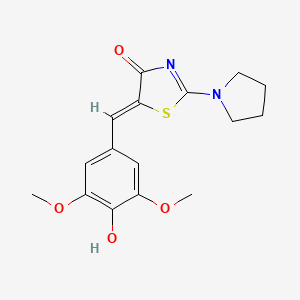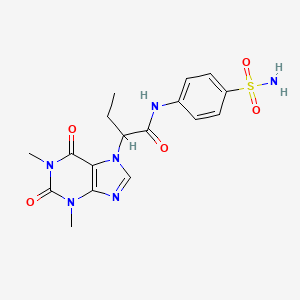![molecular formula C14H16ClN3O2 B10863683 N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10863683.png)
N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of the indole scaffold in various natural products and pharmaceuticals makes it a significant structure in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Scaffold: The indole scaffold can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base.
Chloropropanoylation: The final step involves the chloropropanoylation of the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Aminoethyl-indole derivatives.
Substitution: Substituted chloropropanoyl derivatives.
Scientific Research Applications
N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the interaction of indole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the biological pathways and mechanisms involving indole derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The indole scaffold allows the compound to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, thereby modulating their activity . The carboxamide group further enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Bromopropanoyl)amino]ethyl}-1H-indole-2-carboxamide
- N-{2-[(2-Fluoropropanoyl)amino]ethyl}-1H-indole-2-carboxamide
- N-{2-[(2-Iodopropanoyl)amino]ethyl}-1H-indole-2-carboxamide
Uniqueness
N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to the presence of the chlorine atom in the propanoyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .
Properties
Molecular Formula |
C14H16ClN3O2 |
|---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
N-[2-(2-chloropropanoylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-9(15)13(19)16-6-7-17-14(20)12-8-10-4-2-3-5-11(10)18-12/h2-5,8-9,18H,6-7H2,1H3,(H,16,19)(H,17,20) |
InChI Key |
HMHLBVJRJSGZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863606.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10863615.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10863617.png)
![11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863624.png)
![3,11-DI(2-Furyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10863628.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide](/img/structure/B10863629.png)

![N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea](/img/structure/B10863637.png)
![6-(4-Bromophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10863647.png)
![6-(2,6-Dimethoxyphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10863653.png)
![2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide](/img/structure/B10863656.png)

![3-[({[4-(2-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10863660.png)

